Cbz-allo-O-methyl-D-Thr
Description
Significance of Stereochemically Defined Non-Proteinogenic Amino Acid Derivatives
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard amino acids encoded by the genetic code. ontosight.ai These "unnatural" amino acids have garnered significant interest in medicinal chemistry and drug discovery due to their ability to impart unique properties to peptides and other bioactive molecules. ontosight.ainih.govenamine.net The introduction of NPAAs can fundamentally alter the drug-like properties of peptide-based therapeutics, often enhancing their stability in biological systems. nih.gov
There are over 800 known naturally occurring NPAAs, and thousands more have been synthesized through chemical and biocatalytic methods. nih.gov The synthesis of stereochemically pure NPAA derivatives is a critical challenge, as the specific three-dimensional arrangement of atoms is often crucial for biological activity. ontosight.ai The use of these well-defined building blocks allows chemists to explore a wider chemical space and design novel therapeutic agents and diagnostic tools. ontosight.ainih.gov The D-stereochemistry, in particular, is a feature often found in potent bioactive compounds. nih.gov
The Role of Allo-Threonine Diastereomers in Chemical Space Exploration
Threonine, a proteinogenic amino acid, possesses two chiral centers, leading to four possible stereoisomers. The naturally occurring form is L-threonine (2S, 3R). Its diastereomer, allothreonine, exists as L-allothreonine (2S, 3S) and D-allothreonine (2R, 3R). wikipedia.orglscollege.ac.in Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. lscollege.ac.in
The distinct spatial arrangement of the hydroxyl and amino groups in allo-threonine compared to threonine provides a unique scaffold for molecular design. nih.gov This structural diversity is a powerful tool for exploring chemical space and developing compounds with novel biological activities. For instance, L-allo-threonine is a key starting material in the synthesis of lysobactin, an antibiotic with potent activity. spectroscopyonline.com The ability to selectively incorporate either the threo or allo diastereomer allows for fine-tuning of molecular shape and interactions with biological targets. nih.gov
Strategic Utility of Carbamate Protecting Groups (Cbz) in Multi-step Synthesis
In the synthesis of complex molecules, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. studysmarter.co.uk The carbobenzyloxy (Cbz) group is a widely used protecting group for amines, particularly in peptide synthesis. studysmarter.co.ukfiveable.meorganic-chemistry.org It is introduced by reacting the amino group with benzyl (B1604629) chloroformate. organic-chemistry.orgnumberanalytics.com
The Cbz group offers several advantages that make it strategically useful in multi-step synthesis. studysmarter.co.ukfiveable.me It is stable under a variety of reaction conditions, allowing for transformations at other parts of the molecule. studysmarter.co.ukfiveable.me Furthermore, it can be removed under specific and mild conditions, typically through catalytic hydrogenolysis or treatment with strong acids like HBr in acetic acid, without affecting other sensitive functional groups. fiveable.meorganic-chemistry.org This orthogonality to other protecting groups is a key feature in complex synthetic strategies. fiveable.me The development of alternative Cbz protecting groups has further expanded its utility, allowing for removal under even milder or different conditions. numberanalytics.com
Overview of O-Methylated Amino Acid Derivatives in Complex Molecule Construction
The methylation of hydroxyl groups in amino acids, creating O-methylated derivatives, is a valuable strategy in organic synthesis. This modification can significantly impact the properties of the resulting molecule. O-methylation can improve oral bioavailability, lipophilicity, and aqueous solubility of peptide-based drug candidates. researchgate.net
From a synthetic standpoint, the O-methyl group serves as a stable protecting group for the hydroxyl functionality, preventing its participation in unwanted reactions. rsc.org This allows for a wider range of chemical transformations to be performed on other parts of the amino acid or peptide. rsc.org Various methods have been developed for the efficient O-methylation of amino acids, including the use of dimethyl carbonate in the presence of an acid catalyst. researchgate.netrsc.org The resulting O-methylated amino acid derivatives are versatile building blocks for the synthesis of complex natural products and other biologically active molecules. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-9(18-2)11(12(15)16)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMPTEMSGZOMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Cbz Allo O Methyl D Thr and Analogues
Enantioselective and Diastereoselective Synthesis of the D-allo-Threonine Scaffold
The construction of the D-allo-threonine backbone with its specific (2R, 3R) stereochemistry necessitates synthetic strategies that can control two adjacent chiral centers. Methodologies to achieve this include de novo asymmetric syntheses from achiral precursors, biocatalytic approaches leveraging the stereospecificity of enzymes, and derivatization from readily available chiral molecules.
De Novo Asymmetric Synthetic Routes to allo-Threonine
De novo strategies for synthesizing the allo-threonine scaffold from achiral starting materials offer flexibility and the ability to introduce isotopic labels or other modifications. Key approaches include asymmetric aldol (B89426) reactions and electrophilic aminations.
One notable method involves a biomimetic aldol condensation. This approach mimics the enzymatic pathway by using a chiral catalyst to control the stereochemical outcome of the reaction between glycine (B1666218) and acetaldehyde (B116499). For instance, a chiral pyridoxal-like pyridinophane-zinc complex has been utilized to catalyze this condensation, yielding a mixture of allo-threonine and threonine with good to excellent enantiomeric excess for the allo isomer. rsc.org
Another powerful strategy is the diastereoselective electrophilic amination of chiral enolates. Starting from the inexpensive and readily available chiral building block, polyhydroxybutanoate (PHB), D-allothreonine can be synthesized. The key step involves the highly diastereoselective amination of a protected (R)-3-hydroxybutanoic acid derivative, which sets the two stereocenters of the final product with high precision. capes.gov.br
The Sharpless asymmetric epoxidation provides a versatile entry point to chiral 2,3-epoxyalcohols, which are valuable intermediates for the synthesis of various amino acids, including D-allo-threonine. This method utilizes a titanium tetra(isopropoxide) catalyst in conjunction with a chiral diethyl tartrate ligand to achieve highly enantioselective epoxidation of an allylic alcohol precursor. The resulting epoxide can then be regioselectively opened with a nitrogen nucleophile to install the amino group, followed by further functional group manipulations to afford the desired D-allo-threonine scaffold.
| Method | Key Reagents/Catalyst | Starting Material | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Biomimetic Aldol Condensation | Chiral pyridoxal-like pyridinophane-zinc complex | Glycine, Acetaldehyde | allo-Threonine:Threonine ratio of 1.7:1; 88% ee for allo-threonine | rsc.org |
| Diastereoselective Electrophilic Amination | Chiral dioxanone from (R)-3-hydroxybutanoic acid | Polyhydroxybutanoate (PHB) | >99% de | capes.gov.br |
| Sharpless Asymmetric Epoxidation | Ti(Oi-Pr)4, (+)-DET, t-BuOOH | Allylic alcohol | Typically >90% ee |
Biocatalytic Approaches Utilizing Threonine Aldolases for allo-Threonine Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Threonine aldolases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol condensation of glycine and an aldehyde to form a β-hydroxy-α-amino acid. researchgate.net These enzymes exhibit strict stereocontrol at the α-carbon, making them ideal for the synthesis of specific stereoisomers of amino acids.
Both L- and D-specific threonine aldolases have been identified and utilized in synthesis. For the preparation of D-allo-threonine, D-threonine aldolases (DTAs) are of particular interest. These enzymes can catalyze the condensation of glycine and acetaldehyde to produce a mixture of D-threonine and D-allo-threonine. While the stereoselectivity at the β-carbon can be moderate, reaction conditions can be optimized to favor the formation of the allo diastereomer. researchgate.netnih.gov
Serine hydroxymethyltransferases (SHMTs), such as the GlyA enzyme from Escherichia coli, also exhibit threonine aldolase (B8822740) activity and can be employed for the synthesis of allo-threonine. Recombinant GlyA has been used for the diastereospecific formation of L-allo-threonine from glycine and acetaldehyde. researchgate.net By selecting the appropriate enzyme and engineering its properties, it is possible to achieve high yields and stereoselectivities for the desired allo-threonine isomer.
| Enzyme | Source | Substrates | Product(s) | Key Features | Reference |
| D-Threonine Aldolase (DTA) | Various microorganisms | Glycine, Acetaldehyde | D-Threonine, D-allo-Threonine | Strict D-specificity at α-carbon; moderate β-carbon stereoselectivity. | researchgate.netnih.gov |
| L-Threonine Aldolase (LTA) | Various microorganisms | Glycine, Acetaldehyde | L-Threonine, L-allo-Threonine | Strict L-specificity at α-carbon. | researchgate.net |
| Serine Hydroxymethyltransferase (GlyA) | Escherichia coli | Glycine, Acetaldehyde | L-allo-Threonine | Diastereospecific formation of the allo isomer. | researchgate.net |
Derivatization Strategies from Pre-existing Chiral Pools
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. L-threonine, a common proteinogenic amino acid, is an excellent chiral pool starting material for the synthesis of D-allo-threonine.
A key strategy for converting L-threonine to D-allo-threonine is through epimerization at the α-carbon. This can be achieved chemically, for instance, by using catalytic amounts of salicylaldehyde (B1680747) in acetic acid. This process leads to a diastereomeric mixture of L-threonine and D-allo-threonine, which can then be separated. An improved method involves the epimerization of N-protected L-threonine, followed by separation of the diastereomers, which has been shown to yield D-allo-threonine with high diastereomeric excess. researchgate.net
Alternatively, a chemoenzymatic approach can be employed. This involves the use of an amino acid racemase to interconvert L-threonine and D-allo-threonine in solution. By coupling this enzymatic racemization with the selective crystallization of the desired D-allo-threonine diastereomer, the equilibrium can be shifted, leading to an efficient conversion of the starting material. google.com
| Starting Material | Key Transformation | Reagents/Catalyst | Outcome | Reference |
| L-Threonine | α-carbon epimerization | Salicylaldehyde, Acetic Acid | Mixture of L-Threonine and D-allo-Threonine | researchgate.net |
| N-acetyl-L-threonine | Epimerization and Diastereomeric Salt Resolution | Salicylaldehyde, Acetic Acid; Ammonium (B1175870) hydroxide, Ethanol | D-allo-Threonine (>99% de after recrystallization) | researchgate.net |
| L-Threonine | Enzymatic Racemization and Crystallization-Induced Diastereomer Transformation | Immobilized Amino Acid Racemase | D-allo-Threonine | acs.org |
Regioselective O-Methylation Techniques for Threonine Hydroxyl Functionality
Once the D-allo-threonine scaffold is obtained, the next crucial step in the synthesis of Cbz-allo-O-methyl-D-Thr is the regioselective methylation of the side-chain hydroxyl group. This requires methods that can differentiate the hydroxyl group from the amino and carboxyl functionalities, which are typically protected.
Considerations for Orthogonal Protecting Group Strategies
The successful regioselective O-methylation of D-allo-threonine is highly dependent on the use of an appropriate protecting group strategy. Orthogonal protecting groups are essential, as they allow for the selective deprotection of one functional group in the presence of others. iris-biotech.despringernature.com
For the synthesis of this compound, the amino group is protected with a benzyloxycarbonyl (Cbz) group. To achieve selective O-methylation, the hydroxyl and carboxyl groups must also be considered. A common strategy in peptide synthesis is the use of the tert-butyl (tBu) group to protect the hydroxyl function of threonine. iris-biotech.de The tBu group is stable to the conditions typically used for the introduction and removal of the Cbz and Fmoc protecting groups, but it can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).
An effective synthetic sequence would involve:
Protection of the amino group of D-allo-threonine with a Cbz group.
Protection of the carboxylic acid, for example, as a methyl or benzyl (B1604629) ester.
Selective methylation of the free hydroxyl group.
Deprotection of the carboxylic acid to yield the final product.
Alternatively, if starting with a pre-protected D-allo-threonine derivative, such as Fmoc-D-alloThr(tBu)-OH, a different protecting group scheme would be necessary to allow for the selective deprotection of the hydroxyl group for methylation while keeping the amino and carboxyl groups protected. This highlights the importance of careful planning of the protecting group strategy from the outset of the synthesis.
| Protecting Group | Functional Group Protected | Introduction Conditions | Removal Conditions | Orthogonality Considerations |
| Benzyloxycarbonyl (Cbz) | Amino | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd) | Stable to acidic and basic conditions used for tBu and ester removal. |
| tert-Butyl (tBu) | Hydroxyl | Isobutylene, acid catalyst | Trifluoroacetic acid (TFA) | Stable to hydrogenation (Cbz removal) and basic conditions (Fmoc removal). iris-biotech.de |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amino | Fmoc-OSu or Fmoc-Cl | Piperidine (B6355638) | Stable to acidic conditions (tBu removal). iris-biotech.de |
| Benzyl (Bzl) | Carboxyl | Benzyl alcohol, acid catalyst | Catalytic hydrogenation (H₂/Pd) | Removed simultaneously with Cbz group. |
Carbobenzyloxy (Cbz) Protecting Group Chemistry in Amino Acid Functionalization
The carbobenzyloxy (Cbz) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various reaction conditions and its susceptibility to removal under specific, mild conditions. jst.go.jp Its introduction can also facilitate the crystallization and purification of intermediates. jst.go.jp
The N-protection of the amino group of D-allothreonine with the Cbz group is a critical step in the synthesis of this compound. A common and efficient method for introducing the Cbz group is through the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions. jst.go.jp To prevent racemization and decomposition of the reagent, the pH of the reaction is typically maintained between 8 and 10. jst.go.jp
Alternative reagents for Cbz protection include N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) and benzyl 4-nitrophenyl carbonate (Cbz-ONp), which can offer advantages in specific synthetic contexts. jst.go.jp For secondary amines, a combination of Cbz-Cl and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) can be employed. ucla.edu
| Reagent | Base | Typical Solvent | Key Advantages | Potential Issues |
|---|---|---|---|---|
| Benzyl Chloroformate (Cbz-Cl) | Aqueous Na2CO3 or NaHCO3 | Water/Dioxane | Cost-effective, widely used | Requires careful pH control |
| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Organic bases (e.g., Triethylamine) | DMF, CH2Cl2 | Milder conditions, easy work-up | Higher cost |
| Dibenzyl Dicarbonate (Cbz2O) | DMAP (catalytic) | Acetonitrile, THF | Good for sensitive substrates | Reagent stability can be a concern |
The selective removal of the Cbz group is crucial for the subsequent steps in peptide synthesis. The most common method for Cbz deprotection is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. google.com This method is highly efficient and proceeds under neutral conditions, preserving most other functional groups. google.com
Acidic conditions, such as treatment with HBr in acetic acid, can also be used to cleave the Cbz group. jst.go.jp Additionally, Lewis acids like aluminum chloride (AlCl3) in hexafluoroisopropanol (HFIP) have been shown to effectively deprotect N-Cbz groups with good functional group tolerance. organic-chemistry.org For substrates sensitive to hydrogenation, nucleophilic deprotection methods, for instance using 2-mercaptoethanol, offer a viable alternative. organic-chemistry.org
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H2, Pd/C | Room temperature, atmospheric pressure | Mild, high yield, clean | Incompatible with sulfur-containing residues and some double bonds |
| Acidolysis | HBr/Acetic Acid | Room temperature | Effective and rapid | Harsh conditions can affect other acid-labile groups |
| Lewis Acid Catalysis | AlCl3/HFIP | Room temperature | Tolerates reducible groups | Requires stoichiometric amounts of Lewis acid |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K3PO4 | 75 °C | Good for sensitive substrates | Higher temperatures may be required |
Integrated Synthetic Pathways for this compound Assembly
The assembly of a complex molecule like this compound requires a carefully planned synthetic strategy to ensure high yield and stereochemical purity.
The synthesis of this compound can be approached through either a linear or a convergent strategy.
Linear Synthesis: In a linear approach, the starting material, D-allothreonine, would be sequentially modified. This would likely involve:
Protection of the amino group with a Cbz group.
Methylation of the hydroxyl group.
Esterification of the carboxylic acid if required for subsequent steps.
Enzymatic cascade reactions represent a powerful tool for the synthesis of non-canonical amino acids, offering high efficiency and stereoselectivity. frontiersin.orgresearchgate.netnih.gov While a specific enzymatic cascade for this compound has not been detailed, the principles of optimizing such cascades, including enzyme selection, adjustment of concentrations, pH, and temperature, would be applicable.
Transitioning the synthesis of this compound from a laboratory scale to a large-scale industrial production requires careful consideration of several factors. nih.gov Implementing Quality by Design (QbD) principles, including Design of Experiments (DoE), can help identify critical process parameters that impact yield and purity. tandfonline.com
For large-scale synthesis of protected amino acids, process analytical technology (PAT) can be used for real-time monitoring of reactions. tandfonline.com Purification methods also need to be scalable; for instance, crystallization is often preferred over chromatography for large quantities. jst.go.jp The choice of reagents and solvents should also be evaluated for cost, safety, and environmental impact on a larger scale.
Stereochemical Fidelity and Conformational Analysis of Cbz Allo O Methyl D Thr Systems
Impact of the Allo-Configuration on Diastereocontrol in Chemical Reactions
The allo configuration of the threonine backbone, where the relative stereochemistry of the α- and β-carbons is (2R, 3R) in the D-series, imparts distinct stereochemical biases in chemical transformations compared to the naturally occurring threo diastereomer. This stereochemical information can be effectively transmitted to newly forming chiral centers, a phenomenon known as diastereocontrol.
The stereochemistry at the α- and β-carbons of Cbz-allo-O-methyl-D-Thr can significantly influence the facial selectivity of reactions at adjacent centers, such as in enolate additions or aldol-type reactions. The bulky Cbz protecting group on the amine and the O-methyl ether on the side chain create a specific steric environment that directs the approach of incoming reagents.
In theoretical models of diastereoselective carbon-carbon bond formation, the Felkin-Anh model is often invoked to predict the stereochemical outcome. For a chiral aldehyde derived from this compound, the largest group (the protected amino acid backbone) would orient itself anti to the incoming nucleophile. The stereochemical outcome would then be dictated by the relative steric bulk of the remaining two substituents on the α-carbon.
While specific studies on this compound are not extensively documented in publicly available literature, research on similar chiral building blocks demonstrates that high levels of diastereoselectivity can be achieved. For instance, in aldol (B89426) reactions, the allo configuration can lead to the preferential formation of one diastereomer over the other. The table below illustrates hypothetical results from such a reaction, showcasing the potential for high diastereomeric excess.
| Entry | Electrophile | Nucleophile | Diastereomeric Ratio (syn:anti) |
| 1 | Aldehyde derived from this compound | Lithium enolate of methyl acetate | >95:5 |
| 2 | Aldehyde derived from this compound | Boron enolate of propiophenone | >98:2 |
This table presents hypothetical data based on established principles of diastereoselective reactions involving chiral amino acid derivatives.
The incorporation of this compound into a peptide chain can have a profound impact on its conformational preferences, which in turn influences the efficiency and stereochemical outcome of cyclization and macrocyclization reactions. The allo stereochemistry can pre-organize the linear precursor into a conformation that is more amenable to ring closure, thereby increasing the yield and rate of the cyclization reaction.
The steric and electronic properties of the Cbz and O-methyl groups also play a role. The rigidity of the Cbz group can limit the conformational freedom of the peptide backbone, while the O-methyl group can influence local conformation through steric interactions. In the synthesis of cyclic depsipeptides, for example, the choice of the threonine diastereomer can be critical in achieving a successful macrocyclization. Research in the synthesis of natural products has shown that the presence of D-allo-threonine derivatives can be instrumental in forming the desired macrocyclic core.
Stereoelectronic Effects of the O-Methyl Group on Reactivity and Selectivity
The replacement of the hydroxyl proton with a methyl group in the threonine side chain introduces significant stereoelectronic effects that modulate the reactivity and selectivity of the amino acid derivative.
| Parameter | This compound (Hypothetical) | Cbz-allo-D-Thr (Hypothetical) |
| Preferred χ1 rotamer(s) | g- | g- and trans |
| Key NOE contacts | Hα-Hβ, Hα-OCH3 | Hα-Hβ, Hα-OH |
This table presents hypothetical conformational parameters based on general principles of amino acid conformational analysis.
The lone pair of electrons on the oxygen atom of the O-methyl group can, under certain circumstances, participate in a reaction at a nearby center, a phenomenon known as neighboring group participation or anchimeric assistance. nih.gov This can lead to an enhancement in reaction rate and can also influence the stereochemical outcome, often resulting in retention of configuration at the reaction center. utexas.edudalalinstitute.com
For instance, in a substitution reaction at the β-carbon of a this compound derivative, the ether oxygen could act as an internal nucleophile, forming a transient cyclic oxonium ion intermediate. Subsequent attack by an external nucleophile would then occur with a predictable stereochemical outcome. While direct evidence for such participation by the O-methyl group in this specific compound is limited in the literature, the principle of anchimeric assistance by ether functionalities is well-established in organic chemistry. nih.gov
Methodologies for Stereochemical Assignment and Purity Determination
The unambiguous determination of the stereochemical integrity of this compound and its derivatives is crucial for its use in stereoselective synthesis. Several analytical techniques are routinely employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. jst.go.jp By using a chiral stationary phase, it is possible to resolve the different stereoisomers of this compound and accurately determine the diastereomeric and enantiomeric excess. Polysaccharide-based chiral stationary phases are often effective for the separation of protected amino acid derivatives.
| Analytical Method | Principle | Application to this compound |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of D-allo, L-allo, D-threo, and L-threo isomers. sigmaaldrich.com |
| NMR Spectroscopy | Analysis of coupling constants and NOEs | Determination of relative stereochemistry and conformational preferences. nih.gov |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous determination of absolute stereochemistry. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is an indispensable tool for stereochemical analysis. For this compound, the coupling constant between the α- and β-protons (³Jαβ) can provide information about the relative stereochemistry. Furthermore, two-dimensional NMR techniques, such as NOESY, can reveal through-space proximities between protons, which can be used to deduce the preferred conformation and confirm the stereochemical assignment. nih.govutoronto.ca
X-ray Crystallography: In cases where a single crystal of the compound or a suitable derivative can be obtained, X-ray crystallography provides the most definitive method for determining the absolute stereochemistry. researchgate.net The resulting three-dimensional structure provides precise information about bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.
Advanced Spectroscopic Techniques for Diastereomer Characterization
The unambiguous characterization of diastereomers such as this compound requires sophisticated spectroscopic methods that are sensitive to the spatial arrangement of atoms. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the stereochemistry of molecules in solution. For diastereomers, differences in the chemical environment of nuclei lead to distinct NMR spectra. Specific NMR experiments can provide definitive stereochemical assignments:
¹H NMR Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these constants, the preferred solution conformation and relative stereochemistry of the chiral centers can be deduced. nih.gov
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY and ROESY, detect protons that are close in space. The presence or absence of cross-peaks between specific protons can confirm the relative configuration of stereocenters. This is particularly useful for distinguishing between allo and threo isomers.
In Situ Monitoring: NMR can be used for the in situ monitoring of reactions to determine the diastereomeric ratios of products without the need for isolation, which avoids potentially biasing work-ups. nih.gov For instance, both ³¹P and ¹H NMR have been successfully used to determine the diastereoselectivity of peptide coupling reactions. nih.gov
X-ray Crystallography: This technique provides definitive, solid-state confirmation of the absolute and relative stereochemistry of a molecule by mapping electron density to determine atomic positions in a crystal lattice. While obtaining suitable crystals can be a challenge, the resulting three-dimensional structure is considered the gold standard for stereochemical assignment.
Other Spectroscopic Methods:
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, which is inherently sensitive to chirality. It can be used to distinguish between enantiomers and diastereomers and to study conformational changes.
Infrared (IR) Spectroscopy: While less direct for stereochemical determination, Fourier-Transform Infrared Spectroscopy (FTIR) can provide insights into the secondary structure and hydrogen bonding patterns within molecules, which are influenced by stereochemistry. nih.gov
UV-Vis Spectroscopy: Second-derivative UV-Vis spectroscopy can be employed to study the microenvironment of aromatic residues, like the one present in the Cbz group. Changes in these environments due to different stereochemical arrangements can lead to detectable spectral shifts. nih.gov
Chiral Chromatography and Derivatization for Enantiomeric Excess
Determining the enantiomeric excess (e.e.) and separating diastereomers are crucial for synthesis and purification. Chiral chromatography is the primary method for these tasks.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for separating stereoisomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs: Columns with polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are widely used and effective for resolving a broad range of chiral compounds, including amino acid derivatives.
Macrocyclic Glycopeptide CSPs: Chiral stationary phases like vancomycin (B549263) and teicoplanin (e.g., CHIROBIOTIC V and T) are known to resolve N-blocked amino acids, such as those with Fmoc or t-BOC protecting groups, and would be applicable to Cbz-protected variants. sigmaaldrich.com
Ligand Exchange Chromatography: This method involves adding a chiral ligand (e.g., L-proline) and a metal salt (e.g., Cu(II)) to the mobile phase. researchgate.net Diastereomeric complexes are formed in situ with the analyte, allowing for separation on a standard reversed-phase column. researchgate.net
Gas Chromatography (GC): For volatile compounds, chiral GC offers excellent resolution. The amino acid derivative must first be converted into a more volatile form through derivatization. For instance, threonine stereoisomers have been successfully separated after being converted to N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester derivatives for analysis on a Chirasil-Val column. nih.gov This approach allows for the quantitative determination of the allothreonine content in samples. nih.gov
Derivatization Agents: To enhance separation and detection, chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be separated on a non-chiral column. Marfey's reagent is a classic example used in the analysis of amino acid chirality.
Below is an interactive table summarizing common chiral chromatography conditions for threonine isomers and related derivatives.
| Technique | Column/CSP Type | Mobile Phase/Conditions | Analyte Form | Reference |
| HPLC | QN-AX + ZWIX(+) tandem | Gradient of ACN/MeOH with ammonium (B1175870) formate/formic acid | AQC-derivatized | nih.gov |
| GC | Chirasil-Val | N/A (Temperature Programmed) | N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester | nih.gov |
| HPLC | CHIROBIOTIC R | Polar organic or reversed-phase | N-blocked (e.g., Cbz) | sigmaaldrich.com |
| HPLC | C18 (Reversed-Phase) | Water/Methanol with L-proline and Cu(CH₃COO)₂ | Underivatized | researchgate.net |
Computational and Theoretical Studies of Stereochemical Landscapes and Reaction Mechanisms
Computational chemistry provides powerful insights into the conformational preferences and reaction dynamics of molecules like this compound, complementing experimental data.
Conformational Analysis: Understanding the stable conformations of a molecule is key to predicting its behavior.
Molecular Mechanics (MM): Force fields such as AMBER or CHARMM are used to perform conformational searches (e.g., pseudo Monte Carlo) to identify low-energy structures. nih.gov These methods are computationally efficient for exploring the potential energy surface.
Quantum Mechanics (QM): Higher-level calculations, such as Density Functional Theory (DFT) with basis sets like B3LYP/6-31+G**, or Hartree-Fock (HF) calculations, are used to refine the geometries and energies of the conformers identified by MM methods. nih.gov These calculations provide a more accurate picture of the electronic structure. Molecular dynamics (MD) simulations can also predict the physical properties and interactions of Cbz-protected amino acids in solution. dntb.gov.uaresearchgate.net
The combination of computational modeling and experimental data, such as NMR coupling constants, allows for the validation of the predicted conformational populations. nih.gov For example, calculated ³JHH values based on a Boltzmann distribution of computed low-energy conformers can be compared directly to experimental NMR values to confirm the preferred solution structure. nih.gov
Reaction Mechanisms: Theoretical studies can elucidate the transition states and energy barriers of chemical reactions, explaining observed stereochemical outcomes.
Transition State Modeling: By mapping the reaction coordinates, computational models can identify the structures of transition states. The relative energies of competing diastereomeric transition states can explain the stereoselectivity of a reaction.
Stereochemical Memory: In some systems, the stereochemistry of a reactant can be retained in a product even after passing through an achiral intermediate, a phenomenon known as stereochemical memory. nih.gov Mechanistic studies can reveal that this is often the result of effective stereochemical communication between different parts of the molecule and a stepwise reaction mechanism. nih.gov For a molecule like this compound, computational studies could predict its propensity to influence the stereochemical outcome of reactions at adjacent centers.
Strategic Applications of Cbz Allo O Methyl D Thr in Complex Molecular Synthesis
Integration into Peptide and Peptidomimetic Scaffolds
The incorporation of Cbz-allo-O-methyl-D-Thr into peptide chains is a key strategy for developing novel therapeutic leads and biochemical probes. Its distinct stereochemistry and protecting groups influence the methods of its integration and the properties of the resulting peptides.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble resin support. nih.govpeptide.com The use of non-standard amino acids like this compound within the Fmoc-based SPPS framework requires careful consideration of its protecting group orthogonality and coupling efficiency.
The Cbz group is a classic amine protecting group, stable to the basic conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF), making it compatible with standard SPPS protocols. nih.govuci.edu However, its removal requires conditions different from the final acid-mediated cleavage from the resin (e.g., TFA), typically involving catalytic hydrogenolysis or strong acids like HBr in acetic acid. This allows for selective deprotection if needed for on-resin modifications.
The primary challenge in incorporating this compound lies in the steric hindrance around the carboxylic acid, which can slow down the coupling reaction. To overcome this, highly efficient coupling reagents are employed to ensure complete reaction and prevent the formation of deletion sequences. The choice of coupling reagent is critical for achieving high yields and minimizing racemization.
| Coupling Reagent | Abbreviation | Key Advantages | Considerations |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | DCC/HOBt | Cost-effective and historically significant. | Formation of insoluble dicyclohexylurea (DCU) byproduct; moderate risk of racemization. |
| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | High coupling efficiency; suitable for hindered couplings. | Can be expensive; potential for side reactions. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Very high efficiency, fast reaction times, low racemization. nih.gov Often used for difficult couplings. | Higher cost; requires a non-nucleophilic base like DIPEA. |
| N,N'-Diisopropylcarbodiimide / OxymaPure® | DIC/Oxyma | Soluble urea (B33335) byproduct; Oxyma reduces racemization more effectively than HOBt. | Generally very effective and a modern standard. |
While SPPS is dominant, solution-phase peptide synthesis remains crucial, particularly for large-scale production and the synthesis of complex fragments. nih.gov In this approach, this compound is coupled with another amino acid or peptide fragment in a suitable solvent. The primary advantage is that intermediates can be purified and characterized at each step, ensuring high purity of the final product. nih.gov
Challenges in the solution phase are similar to those in SPPS, namely the potential for slow coupling reactions due to steric hindrance and the risk of epimerization at the stereogenic centers. The choice of coupling reagent is again paramount. Carbodiimides like DCC and DIC, often combined with additives such as HOBt or HOAt, are widely used to activate the carboxyl group and facilitate amide bond formation while suppressing racemization. americanpeptidesociety.org Careful monitoring of the reaction progress (e.g., by TLC or HPLC) is essential to optimize reaction times and conditions.
A major application of non-proteinogenic amino acids is the design of peptides with predictable and stable three-dimensional structures. nih.gov The incorporation of this compound introduces significant conformational constraints. The D-configuration alters the peptide backbone geometry compared to the natural L-amino acids, often inducing turns or specific secondary structures. The allo-stereochemistry, which defines the relative configuration of the α-carbon and β-carbon, further restricts the allowable side-chain torsion angles (chi angles).
This conformational restriction is a powerful tool for:
Enhancing Receptor Selectivity: By locking a peptide into a specific conformation that is preferred by one receptor subtype over another, selectivity can be dramatically improved. nih.gov
Increasing Metabolic Stability: Proteolytic enzymes are highly specific for peptides composed of L-amino acids. The presence of a D-amino acid can render the adjacent peptide bonds resistant to cleavage, increasing the peptide's half-life in biological systems.
Improving Bioavailability: A more rigid, folded structure can mask polar groups and improve a peptide's ability to cross cell membranes.
Contribution to Natural Product Total Synthesis and Analog Design
Many biologically active natural products, including antibiotics and anticancer agents, are peptides or contain amino acid-derived units. This compound serves as a valuable precursor in the synthesis of these molecules and their designed analogues.
Macrocyclization is a common strategy in nature to create potent and stable bioactive molecules. mdpi.com Cyclic depsipeptides are a class of natural products characterized by a macrocyclic structure containing both amide and ester bonds. rsc.org These compounds often exhibit significant biological activities.
This compound is an ideal building block for the linear precursors of these macrocycles. Its pre-installed O-methyl group prevents the hydroxyl from participating in undesired side reactions, such as esterification, during the assembly of the linear peptide chain. The D-allo configuration can be crucial for mimicking the stereochemistry found in a natural product or for inducing a specific pre-organization of the linear precursor that facilitates the high-yield macrocyclization step. nih.gov The synthesis of these complex molecules often involves a convergent strategy where protected peptide fragments are synthesized in solution or on a solid support and then combined and cyclized. nih.govnih.gov
| Strategy | Description | Typical Reagents | Advantages |
|---|---|---|---|
| Solution-Phase Macrolactamization | Cyclization via amide bond formation in a dilute solution of the linear peptide precursor. rsc.org | HATU, PyBOP, HBTU | Well-established, allows for purification of the linear precursor. |
| Solution-Phase Macrolactonization | Cyclization via ester bond formation in a dilute solution of the linear hydroxy acid precursor. rsc.org | Yamaguchi reagent, Shiina macrolactonization | Forms the characteristic ester bond of depsipeptides. |
| On-Resin Cyclization | The linear peptide is cyclized while still attached to the solid support, often via a side chain. biotage.com | Standard coupling reagents | Minimizes intermolecular side reactions; simplifies purification. |
Beyond peptides, this compound can be a starting material for a variety of bioactive small molecules. nih.gov The protected amino and acid functionalities allow it to be used as a chiral scaffold. The D-allo-threonine core can be chemically modified to create novel structures that are not easily accessible from other starting materials. For instance, the carboxylic acid can be reduced to an alcohol, or the amine can be further elaborated after Cbz deprotection. These modifications can lead to the synthesis of novel enzyme inhibitors, receptor ligands, or other molecular probes where the specific stereochemistry of the threonine backbone is essential for biological activity.
Application in Glycoconjugate and Carbohydrate Chemistry
The precise stereochemistry and defined functionalities of this compound make it a promising precursor and building block in the field of glycochemistry, particularly for molecules that bridge the worlds of peptides and carbohydrates.
Rare sugars, which are monosaccharides that are scarce in nature, are crucial components of many bioactive natural products and pharmaceuticals, including antiviral and anticancer drugs. nih.govresearchgate.net However, their synthesis is often a multi-step and challenging endeavor. nih.gov Chiral amino acids can serve as versatile starting materials for the synthesis of amino sugars and other rare sugar derivatives through stereocontrolled transformations.
This compound is a prime candidate for such synthetic strategies. The defined (2R, 3R) stereocenters can be used to establish the stereochemistry of new chiral centers in a growing carbohydrate chain. For instance, the carboxylic acid moiety can be reduced to an aldehyde, which can then participate in diastereoselective aldol (B89426) additions or other carbon-carbon bond-forming reactions to build the sugar backbone. researchgate.net The existing stereochemistry on the allo-threonine framework directs the approach of nucleophiles, enabling the synthesis of specific, rare sugar isomers that are otherwise difficult to access. nih.gov
Table 1: Hypothetical Synthetic Pathway to a Rare Aminosugar Derivative
| Step | Transformation | Reagent(s) | Intermediate/Product | Rationale |
| 1 | Carboxylate Reduction | BH₃·SMe₂, then PCC | Cbz-allo-O-methyl-D-threoninal | Conversion of the carboxylic acid to an aldehyde to serve as an electrophile. |
| 2 | Aldol Addition | Silyl enol ether, Lewis Acid (e.g., TiCl₄) | Linear aminosugar precursor | The (2R, 3R) stereocenters direct the formation of new stereocenters at C4 and C5. |
| 3 | Cyclization & Deprotection | Acidic conditions, then H₂/Pd-C | Novel 4-amino-4-deoxy sugar | Intramolecular hemiacetal formation followed by removal of the Cbz group reveals the target structure. |
This chiron approach leverages the stereochemical information embedded within this compound to construct complex and rare carbohydrate structures with high precision.
Glycoconjugates, such as glycopeptides, are central to many biological processes. The synthesis of these complex molecules requires orthogonally protected building blocks that can be incorporated into both peptide and carbohydrate sequences. nih.gov this compound is well-suited for this role.
The Cbz group is a stable amine protecting group, robust enough for multi-step synthesis but readily removable by catalytic hydrogenation, a condition that is often compatible with other protecting groups used in carbohydrate chemistry. wiley-vch.de The O-methyl group on the side chain is a permanent protecting group, preventing the hydroxyl from interfering in glycosylation or peptide coupling reactions. This is particularly advantageous as unprotected hydroxyl groups can lead to side reactions and decreased yields.
In a synthetic strategy, this compound can be activated at its carboxyl group and coupled to a resin or another amino acid during solid-phase peptide synthesis (SPPS). Subsequently, glycosylation can be performed on other amino acid residues within the peptide chain, or the allo-threonine-containing peptide can be attached to a pre-assembled oligosaccharide. The unique D-allo-threonine structure can also impart specific conformational constraints on the resulting glycopeptide, influencing its biological activity.
Development of Novel Chiral Auxiliaries and Catalysts
The field of asymmetric synthesis relies heavily on the development of effective chiral molecules that can control the stereochemical outcome of a reaction. The inherent chirality and functional group arrangement of this compound make it an attractive scaffold for creating new chiral auxiliaries and ligands for catalysis.
Chiral ligands are essential for transition-metal-catalyzed asymmetric reactions. Amino acids and their derivatives are a readily available source of chirality for ligand synthesis. rsc.org this compound can be chemically modified to produce a variety of potential ligands.
For example, reduction of the carboxylic acid would yield the corresponding amino alcohol. The Cbz group could then be removed to reveal the free amine, which, along with the side-chain ether oxygen, could act as a bidentate ligand, coordinating to a metal center. This N,O-ligand architecture is common in catalysts for asymmetric reductions, additions, and allylic alkylations. The specific D-allo stereochemistry would create a unique chiral pocket around the metal, potentially leading to high levels of enantioselectivity in catalytic transformations. nih.gov
Table 2: Potential Ligands Derived from this compound
| Ligand Type | Synthetic Modification | Potential Metal Coordination | Application Area |
| Amino alcohol | 1. -COOH reduction to -CH₂OH 2. Cbz deprotection | N, O | Asymmetric transfer hydrogenation, Grignard additions |
| Phosphino-amino alcohol | 1. -COOH reduction 2. Cbz deprotection 3. N-phosphinylation | N, P, O | Palladium-catalyzed asymmetric allylic alkylation |
| Bis(oxazoline) (BOX) Precursor | Multi-step conversion of carboxylate and amine functionalities | N, N | Copper-catalyzed Diels-Alder, Friedel-Crafts reactions |
The modular nature of the starting material allows for systematic tuning of the ligand's electronic and steric properties to optimize catalytic performance.
A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having transferred its chirality to the product. This compound is an excellent candidate for development into a chiral auxiliary.
By forming an amide bond between the carboxylic acid of this compound and a prochiral ketone or carboxylic acid derivative, the allo-threonine moiety can effectively control the facial selectivity of subsequent reactions at the α-carbon. For instance, in the alkylation of an enolate, the bulky, stereochemically defined substituents of the auxiliary would block one face of the enolate, forcing an incoming electrophile to approach from the opposite, less hindered face. This principle is famously demonstrated by Evans' oxazolidinone auxiliaries, which are also derived from amino acids. mdpi.com
The (2R, 3R) stereochemistry of the D-allo-threonine backbone would provide a predictable and powerful tool for controlling the formation of new stereocenters, making it valuable in the synthesis of complex chiral molecules like natural products and pharmaceutical agents. researchgate.net
Emerging Trends and Future Research Directions
Integration of Biocatalysis and Chemocatalysis in Hybrid Synthetic Strategies
The synthesis of stereochemically complex molecules like Cbz-allo-O-methyl-D-Thr is an area ripe for the application of hybrid synthetic strategies that combine the strengths of biocatalysis and chemocatalysis. researchgate.net Biocatalysis offers exceptional selectivity under mild conditions, while chemocatalysis provides a broad scope of transformations. mdpi.comspringernature.com
Chemoenzymatic peptide synthesis (CEPS) represents a powerful approach where enzymes are used for the stereoselective formation of peptide bonds, avoiding the harsh conditions and complex protection-deprotection steps of traditional chemical synthesis. qyaobio.comnih.gov In the context of this compound, a hybrid strategy could involve an enzymatic step to establish the core D-allothreonine stereochemistry. For instance, engineered ammonia (B1221849) lyases or transaminases could be employed for the asymmetric synthesis of the amino acid backbone. nih.govresearchgate.net This biological step would be followed by traditional chemical methods for the specific protection of the amino group with the Cbz moiety and O-methylation of the side-chain hydroxyl group. This integration allows for a more efficient and sustainable synthesis of this valuable building block. rsc.org
Table 1: Potential Hybrid Synthetic Approaches for this compound
| Synthetic Step | Method | Rationale |
|---|---|---|
| Core Amino Acid Synthesis | Biocatalytic (e.g., using engineered lyases or transaminases) | High stereoselectivity for the D-allo configuration, mild reaction conditions, reduced environmental impact. nih.govresearchgate.net |
| Amine Protection | Chemocatalytic (e.g., reaction with benzyl (B1604629) chloroformate) | Efficient and well-established method for introducing the Cbz protecting group. |
| Hydroxyl Protection | Chemocatalytic (e.g., reaction with a methylating agent) | Precise chemical modification to install the O-methyl ether, preventing side reactions in subsequent steps. |
| Peptide Coupling | Chemoenzymatic (e.g., using engineered ligases like omniligase) | Highly specific ligation of the protected amino acid into a peptide chain, minimizing racemization and byproducts. qyaobio.comrsc.org |
High-Throughput Synthesis and Screening of Derivatives for Chemical Biology Probes
High-throughput synthesis (HTS) platforms, which utilize robotics and automated systems, enable the rapid generation of large libraries of chemical compounds. nih.govwikipedia.org This technology is pivotal for the discovery of new chemical biology probes to investigate biological systems. Derivatives of this compound could be synthesized in a high-throughput manner by systematically varying the protecting groups or other functionalities.
For instance, a library could be created where the Cbz group is replaced with various other aromatic or fluorescent tags, and the O-methyl group is substituted with other alkyl or functional moieties. These libraries of novel non-canonical amino acids could then be incorporated into peptides and screened against biological targets like enzymes or receptors. nih.govacs.org High-throughput screening assays, often based on fluorescence or other sensitive detection methods, can rapidly identify "hits"—compounds that modulate the activity of the target. nih.govresearchgate.net This approach could lead to the discovery of potent and selective inhibitors or modulators of protein-protein interactions, which are challenging targets for traditional small molecules. frontiersin.org
Advanced Spectroscopic and Structural Biology Correlations for Molecular Interactions
Understanding how peptides and proteins interact at an atomic level is crucial for drug design and molecular biology. nih.gov Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the three-dimensional structure and dynamics of molecules in solution. nih.govduke.edu
Incorporating this compound into a peptide provides unique spectroscopic handles for NMR analysis. The distinct chemical environment of the methyl ether and the aromatic protons of the Cbz group would generate specific signals that can be monitored to probe conformational changes upon binding to a biological target. acs.org Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between the atoms of the modified amino acid and the target protein, providing critical distance restraints for structural modeling. nih.gov This information is invaluable for understanding the bioactive conformation of the peptide and the precise nature of its molecular interactions, which can guide the design of improved therapeutic agents. nih.gov
Table 2: NMR Techniques for Analyzing Molecular Interactions of Peptides Containing this compound
| NMR Experiment | Information Gained | Relevance to this compound |
|---|---|---|
| 1D ¹H NMR | Provides a general fingerprint of the molecule. | The distinct signals from the O-methyl and Cbz groups can be easily identified and monitored. duke.edu |
| 2D COSY (Correlation Spectroscopy) | Shows which protons are coupled through bonds. | Helps in assigning the proton signals of the allothreonine backbone. duke.edu |
| 2D NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space (<5 Å). | Crucial for determining the 3D conformation of the peptide and identifying contact points with a target protein. nih.gov |
| ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbon atoms. | The methyl carbon provides a sensitive probe of the local electronic environment. |
| Saturation Transfer Difference (STD) NMR | Identifies which parts of a ligand are in close contact with a large protein receptor. | Can map the binding epitope of the peptide, highlighting the role of the this compound residue in the interaction. |
Computational Design and Predictive Modeling for Structure-Activity Relationship Studies
Computational modeling has become an indispensable tool in modern drug discovery and molecular design. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations allow researchers to predict how a molecule will bind to a protein target and to study its dynamic behavior. frontiersin.orgnih.govcambridge.org These methods are particularly valuable for understanding the complex and flexible nature of peptide-protein interactions. nih.govnih.gov
For this compound, computational approaches can be used to design and predict the properties of new derivatives. By incorporating this modified amino acid into a peptide sequence in silico, researchers can model its interaction with a target protein. nih.gov These models can predict the binding affinity and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding. This predictive power accelerates the design-build-test cycle of drug development. By systematically modifying the structure of the amino acid in the computer and predicting the effect on binding, researchers can prioritize the synthesis of compounds that are most likely to have improved activity, establishing a robust structure-activity relationship (SAR). illinois.edu
Applications in Supramolecular Chemistry and Materials Science
Supramolecular chemistry focuses on the design of complex, functional structures held together by non-covalent interactions. nih.govlongdom.org Amino acids and their derivatives are excellent building blocks for creating self-assembling nanomaterials, such as hydrogels, nanotubes, and vesicles, due to their ability to form hydrogen bonds, electrostatic interactions, and other specific contacts. nih.govmdpi.comd-nb.info
The unique structure of this compound makes it a promising candidate for designing novel supramolecular materials. nih.govrsc.org The aromatic Cbz group can participate in π-π stacking interactions, which are a strong driving force for self-assembly in aqueous environments. d-nb.info The defined stereochemistry of the D-allo-threonine core can impart chirality to the resulting supramolecular structures, leading to materials with interesting optical or catalytic properties. By carefully designing peptides or bolaamphiphiles containing this amino acid, it may be possible to create new "soft" materials with applications in tissue engineering, drug delivery, or catalysis. whiterose.ac.uk These self-assembled materials benefit from being dynamic and potentially responsive to external stimuli. longdom.org
Q & A
Q. How can researchers optimize the synthesis of Cbz-allo-O-methyl-D-Thr to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) and purification techniques. For example, using orthogonal protection strategies (Cbz for amine, methyl ether for hydroxyl) minimizes side reactions. Employ high-performance liquid chromatography (HPLC) or recrystallization for purification, and monitor reactions via thin-layer chromatography (TLC) or NMR to track intermediate formation. Detailed protocols should follow journal guidelines for experimental reproducibility, including reagent ratios and spectral data .
Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column can resolve enantiomers, while X-ray crystallography provides definitive stereochemical confirmation. Nuclear Overhauser Effect (NOE) experiments in NMR and circular dichroism (CD) spectroscopy are complementary tools. Report retention times, crystallographic data (e.g., CCDC numbers), and spectral peaks with integration values, adhering to reporting standards for new compounds .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing by exposing the compound to buffers (pH 1–13) and temperatures (4°C to 60°C) over defined time intervals. Analyze degradation products via LC-MS and quantify stability using UV-Vis spectroscopy or gravimetric analysis. Include control samples and statistical validation (e.g., triplicate measurements with standard deviations) to ensure data robustness .
Advanced Research Questions
Q. What computational approaches can predict the conformational behavior of this compound in peptide bond formation?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) model solvation effects and torsional angles. Density Functional Theory (DFT) calculations assess transition-state energetics. Validate predictions with experimental coupling efficiencies (e.g., using Fmoc-SPPS protocols) and correlate computed activation energies with observed reaction rates. Data should comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can researchers resolve contradictions between observed NMR spectra and theoretical coupling constants for this compound?
- Methodological Answer : Re-evaluate NMR acquisition parameters (e.g., solvent deuteration, temperature) and compare with simulated spectra from software like MestReNova. If discrepancies persist, consider dynamic effects (e.g., rotameric equilibria) via variable-temperature NMR or DFT-calculated coupling constants. Document all raw data and analysis workflows to enable peer validation .
Q. What strategies ensure reproducibility in scaled-up synthesis of this compound for multi-step peptide synthesis?
- Methodological Answer : Implement Quality by Design (QbD) principles, including Design of Experiments (DoE) to identify critical process parameters (CPPs). Use inline FTIR or PAT (Process Analytical Technology) for real-time monitoring. Publish detailed procedures in the main manuscript (≤5 compounds) and deposit extended datasets (e.g., reaction kinetics, impurity profiles) in supplementary materials .
Q. How can researchers integrate this compound into solid-phase peptide synthesis (SPPS) while minimizing racemization?
- Methodological Answer : Optimize coupling reagents (e.g., HATU/DIPEA vs. DCC/HOBt) and monitor racemization via Marfey’s reagent derivatization. Use low-temperature SPPS protocols and compare enantiomeric excess (ee%) before/after coupling via chiral HPLC. Report resin type, deprotection times, and cleavage conditions to align with SPPS best practices .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing contradictory biological activity data involving this compound derivatives?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or ANOVA) to identify confounding variables (e.g., assay pH, cell-line variability). Use Bland-Altman plots to assess inter-lab reproducibility. Disclose raw data, normalization methods, and significance thresholds (e.g., p < 0.05 with Bonferroni correction) in supplementary files .
Q. How should researchers document synthetic protocols for this compound to meet open-access data requirements?
- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry’s guidelines: Include experimental details (solvents, equipment) in the main text and deposit spectral data (NMR, HRMS) in public repositories like Zenodo. Use standardized metadata templates for chemical structures and reaction SMILES .
Ethical and Methodological Compliance
Q. What ethical considerations apply when using this compound in biomedical research?
- Methodological Answer :
For in vitro or in vivo studies, comply with institutional review board (IRB) protocols for chemical safety and waste disposal. Disclose funding sources and potential conflicts of interest (e.g., reagent donations) in the acknowledgments section. Cite prior toxicology studies to justify safe handling practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
